N-(2-(piperidin-1-yl)ethyl)hydroxylamine
Description
N-(2-(Piperidin-1-yl)ethyl)hydroxylamine (CAS: 785767-34-2) is a hydroxylamine derivative featuring a piperidine ring linked via an ethylamine group to a hydroxylamine (-NHOH) moiety. Its molecular formula is C₇H₁₅N₃O, with a molecular weight of 157.22 g/mol . Hydroxylamines are known for their nucleophilic and redox-active properties, which may confer reactivity in biological or catalytic systems.
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O/c10-8-4-7-9-5-2-1-3-6-9/h8,10H,1-7H2 |
InChI Key |
AZCGXCUDHQPATC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-(2-(piperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.
Reduction: The compound can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
Organic Synthesis
N-(2-(piperidin-1-yl)ethyl)hydroxylamine serves as an important intermediate in organic synthesis. It is utilized in the formation of complex organic molecules and can lead to various derivatives through oxidation and substitution reactions. The compound can yield nitroso or nitro derivatives upon oxidation and primary or secondary amines upon reduction.
Biological Research
Research has indicated that hydroxylamine derivatives can modulate biological pathways, particularly in enhancing the expression of molecular chaperones in cells under physiological stress. This property is significant for protecting cells against diseases by promoting repair mechanisms . The interaction of this compound with specific enzymes and receptors allows for the exploration of its therapeutic potential.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as a precursor in drug development. Its ability to enhance molecular chaperone activity suggests possible roles in treating diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders .
Data Tables
Case Study 1: Molecular Chaperone Enhancement
A study demonstrated that this compound significantly increased the expression of molecular chaperones in H9c2 rat myocardium cells subjected to heat shock. This enhancement was crucial for cellular defense against stress-induced damage, indicating its potential utility in therapeutic contexts .
Case Study 2: Drug Development
In a recent investigation, derivatives of hydroxylamines were explored for their role as beta-lactamase inhibitors in antibiotic resistance scenarios. This compound was identified as a promising candidate for further development due to its structural properties that facilitate interaction with bacterial enzymes .
Mechanism of Action
The mechanism of action of N-(2-(piperidin-1-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Ethylamine Backbones
Several compounds share the 2-(piperidin-1-yl)ethyl backbone but differ in substituents and functional groups. Key examples include:
Table 1: Structural and Functional Comparisons
Key Observations :
Functional Group Impact: The hydroxylamine group in the target compound distinguishes it from amide-containing analogues like HLP or FIPI. This group’s redox activity may confer unique reactivity but could also reduce stability compared to more inert amide bonds .
Antifungal thiopyrimidinones (e.g., 6a–f) show that piperidine-ethylamine derivatives can achieve bioactivity when paired with appropriate heterocycles .
Analogues with Varied Core Structures
Other compounds retain the piperidin-1-yl ethyl motif but incorporate distinct core structures:
Example: 3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Oxalate (10c)
- Structure : Combines a tropane core with a piperidine-ethyl group and fluorophenyl substituents.
- Activity : Designed for CNS targeting, leveraging the tropane scaffold’s affinity for neurotransmitter transporters .
- Comparison : The bicyclic core enhances rigidity and receptor selectivity compared to the flexible ethyl-hydroxylamine chain in the target compound.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties
| Property | This compound | Halopemide (HLP) | Thiopyrimidinone (6a) |
|---|---|---|---|
| LogP (lipophilicity) | ~1.2 (estimated) | 4.5 | 2.8 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
| Solubility (mg/mL) | Moderate (hydroxylamine enhances) | Low | Low |
- Lipophilicity: The target compound’s lower LogP suggests better aqueous solubility than HLP or thiopyrimidinones, which may improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
